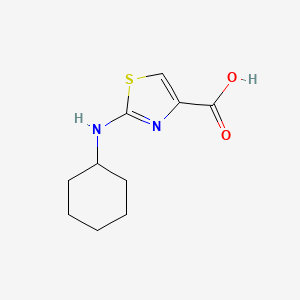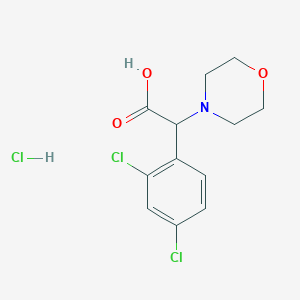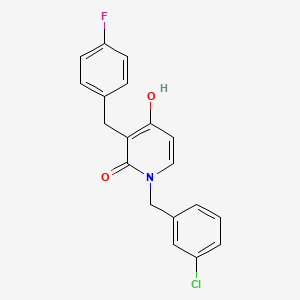
5-乙基-1,3,4-噻二唑-2-醇
描述
科学研究应用
医药
抗菌剂: 5-乙基-1,3,4-噻二唑-2-醇衍生物已被合成并评估其强大的抗菌性能 。这些化合物对多种细菌菌株(如大肠杆菌和枯草芽孢杆菌)以及真菌白色念珠菌表现出显著的活性。
谷氨酰胺酶-1抑制剂: 在癌症研究中,某些1,3,4-噻二唑衍生物(如BPTES)已被确定为谷氨酰胺酶-1的选择性抑制剂,谷氨酰胺酶-1是一种参与谷氨酰胺分解的酶,对癌细胞的生存至关重要 。
农业
杀虫剂和除草剂: 噻二唑化合物,包括5-乙基-1,3,4-噻二唑-2-醇衍生物,由于其对有害农业病原体的生物活性,正在探索其作为杀虫剂和除草剂的潜在用途 。
材料科学
高分子化学: 5-乙基-1,3,4-噻二唑-2-醇的衍生物正在被掺入聚合物中以增强其性能。 这些聚合物在制造具有抗菌性能的薄膜敷料方面有应用 。
荧光探针: 噻二唑的结构单元被用于设计用于材料科学(包括传感和成像)中各种应用的荧光探针 。
化学合成
杂环化合物合成: 噻二唑环是杂环化合物合成的关键特征,杂环化合物在开发新药和新材料方面至关重要。 5-乙基-1,3,4-噻二唑-2-醇在这些合成中用作构建单元 。
生物化学
酶相互作用研究: 噻二唑的中性离子性质使它们能够穿过细胞膜并与生物靶标相互作用,这使得它们在研究酶的功能和相互作用方面很有价值 。
抗真菌活性: 新型1,3,4-噻二唑衍生物表现出有希望的抗真菌活性,这在真菌感染和疾病的研究中很重要 。
环境科学
可生物降解的聚合物: 正在进行研究,以将5-乙基-1,3,4-噻二唑-2-醇掺入可生物降解的聚合物中,旨在减少环境影响并提高可持续性 。
作用机制
Result of Action
- The synthesized 1,3,4-thiadiazole derivatives (including 5-Ethyl-1,3,4-thiadiazol-2-ol) were tested against E. coli, B. mycoides, and C. albicans. Four compounds demonstrated superior antimicrobial activity .
Its potential applications in medicine and industry warrant exploration . 🌟
生化分析
Biochemical Properties
5-Ethyl-1,3,4-thiadiazol-2-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, 5-Ethyl-1,3,4-thiadiazol-2-ol interacts with glutaminase, an enzyme involved in glutamine metabolism, leading to the inhibition of glutaminolysis . This interaction is crucial as it impacts the availability of glutamine, a vital amino acid for cellular functions. Additionally, 5-Ethyl-1,3,4-thiadiazol-2-ol has been observed to bind to other proteins, potentially altering their activity and stability.
Cellular Effects
The effects of 5-Ethyl-1,3,4-thiadiazol-2-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Ethyl-1,3,4-thiadiazol-2-ol has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation and survival. The impact on cellular metabolism is also significant, as 5-Ethyl-1,3,4-thiadiazol-2-ol alters the metabolic flux of key pathways, leading to reduced cell viability in certain contexts.
Molecular Mechanism
The molecular mechanism of action of 5-Ethyl-1,3,4-thiadiazol-2-ol involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, 5-Ethyl-1,3,4-thiadiazol-2-ol binds to the active site of glutaminase, inhibiting its activity and thereby reducing the conversion of glutamine to glutamate . Additionally, it can inhibit other enzymes by binding to their allosteric sites, leading to conformational changes that reduce their activity. These interactions result in downstream effects on gene expression, as the inhibition of key enzymes can alter the cellular environment and trigger stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-1,3,4-thiadiazol-2-ol have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that 5-Ethyl-1,3,4-thiadiazol-2-ol remains stable at room temperature but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been documented, with prolonged exposure leading to sustained inhibition of metabolic pathways and reduced cell viability. These temporal effects highlight the importance of controlled experimental conditions when studying 5-Ethyl-1,3,4-thiadiazol-2-ol.
Dosage Effects in Animal Models
The effects of 5-Ethyl-1,3,4-thiadiazol-2-ol vary with different dosages in animal models. At low doses, this compound has been shown to inhibit specific enzymes without causing significant toxicity . At higher doses, 5-Ethyl-1,3,4-thiadiazol-2-ol can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition without adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications of 5-Ethyl-1,3,4-thiadiazol-2-ol.
Metabolic Pathways
5-Ethyl-1,3,4-thiadiazol-2-ol is involved in several metabolic pathways, primarily through its interaction with enzymes. This compound inhibits glutaminase, affecting the glutamine metabolism pathway . Additionally, 5-Ethyl-1,3,4-thiadiazol-2-ol has been shown to interact with other enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered cellular energy production and biosynthesis, impacting overall cell function.
Transport and Distribution
The transport and distribution of 5-Ethyl-1,3,4-thiadiazol-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and can accumulate in certain cellular compartments . The distribution of 5-Ethyl-1,3,4-thiadiazol-2-ol is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization within cells and its overall bioavailability.
Subcellular Localization
The subcellular localization of 5-Ethyl-1,3,4-thiadiazol-2-ol plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, 5-Ethyl-1,3,4-thiadiazol-2-ol can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localization patterns are essential for understanding the precise mechanisms by which 5-Ethyl-1,3,4-thiadiazol-2-ol exerts its biochemical effects.
属性
IUPAC Name |
5-ethyl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCVHUXVHMHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)








![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)


![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

